Ethyl 4-methylnonan-1-oate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-methylnonan-1-oate, also known as 4-methylnonanoic acid ethyl ester, is an organic compound with the molecular formula C12H24O2 and a molecular weight of 200.3178 g/mol . It is an ester, which is a class of compounds commonly used in various industrial applications due to their pleasant odors and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-methylnonan-1-oate can be synthesized through the esterification of 4-methylnonanoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methylnonan-1-oate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to 4-methylnonanoic acid and ethanol.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Hydrolysis: 4-methylnonanoic acid and ethanol.
Reduction: 4-methylnonan-1-ol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-methylnonan-1-oate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Mechanism of Action
The mechanism of action of ethyl 4-methylnonan-1-oate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The specific molecular targets and pathways depend on the context of its use, such as in biological systems or industrial processes .
Comparison with Similar Compounds
Ethyl 4-methylnonan-1-oate can be compared with other esters such as:
Ethyl acetate: Commonly used as a solvent and in the production of flavors and fragrances.
Methyl butyrate: Known for its fruity odor and used in flavorings and perfumes.
Ethyl benzoate: Used in the synthesis of other chemicals and as a flavoring agent
This compound is unique due to its specific structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications .
Properties
CAS No. |
75854-68-1 |
---|---|
Molecular Formula |
C12H24O2 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
ethyl 4-methylnonanoate |
InChI |
InChI=1S/C12H24O2/c1-4-6-7-8-11(3)9-10-12(13)14-5-2/h11H,4-10H2,1-3H3 |
InChI Key |
KANLVRWHSMXIIN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)CCC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.